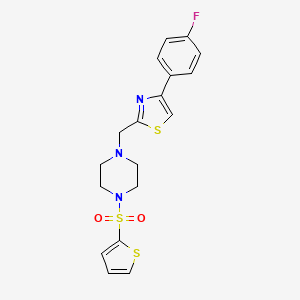

4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S3/c19-15-5-3-14(4-6-15)16-13-26-17(20-16)12-21-7-9-22(10-8-21)27(23,24)18-2-1-11-25-18/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRLUKPLSKIFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and thiophen-2-ylsulfonyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The fluorophenyl group can be reduced under specific conditions to form corresponding hydro derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylsulfonyl group yields sulfone derivatives, while nucleophilic substitution on the piperazine moiety can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Compounds:

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Features a trifluoromethylphenyl group on the piperazine ring instead of a 4-fluorophenyl-thiazole system. Demonstrated enhanced metabolic stability compared to non-fluorinated analogs, attributed to the electron-withdrawing CF₃ group.

- Metabolite with 3-Methylmorpholin-4-ylmethyl and Thiophen-2-ylsulfonyl Groups :

- Incorporates a morpholine ring adjacent to the piperazine-thiophene sulfonyl unit.

- Shows improved solubility in polar solvents compared to the target compound, likely due to the morpholine’s hydrophilic nature.

Table 1: Physicochemical Comparison of Piperazine-Thiophene Sulfonyl Derivatives

Thiazole Derivatives with Fluorophenyl and Piperazine Substituents

Key Compounds:

- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (Compound 30) :

- Replaces the thiophen-2-ylsulfonyl group with an acetamide linker.

- Exhibited potent matrix metalloproteinase (MMP) inhibition (IC₅₀ = 0.8 µM) in anti-inflammatory assays.

- 4-(2,4-Dichlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)thiazole (3k) : Introduces a hydrazone bridge and dichlorophenyl group.

Isostructural Halogenated Derivatives

Key Compounds:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

- Chlorophenyl substitution at position 4 of the thiazole.

- Exhibited antimicrobial activity against E. coli (MIC = 8 µg/mL).

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) :

- Fluorophenyl substitution; isostructural with Compound 3.

- Lower antimicrobial activity (MIC = 16 µg/mL) compared to the chloro analog, highlighting the impact of halogen electronegativity on bioactivity.

Table 3: Substituent Effects on Antimicrobial Activity

| Compound | Substituent (Position 4) | MIC (E. coli) | Reference |

|---|---|---|---|

| Compound 4 | Chlorophenyl | 8 µg/mL | |

| Compound 5 | Fluorophenyl | 16 µg/mL |

Heterocyclic Hybrids with Triazole/Thiadiazole Moieties

Key Compounds:

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) : Combines benzodiazole and triazole groups with a fluorophenyl-thiazole core.

- 1,3,4-Thiadiazole Derivatives :

- Replaces the thiazole core with a thiadiazole ring.

- Lower thermal stability (decomposition at 150–160°C) compared to thiazole analogs (e.g., Compound 30: mp 328–329°C) .

Biological Activity

The compound 4-(4-Fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C₁₅H₁₅F₂N₃O₂S₂

- Molecular Weight : 357.42 g/mol

- CAS Number : 1021046-38-7

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole and piperazine moieties are known to interact with various enzymes, potentially inhibiting their activity, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : The fluorophenyl group suggests possible interactions with neurotransmitter receptors, which may affect central nervous system functions.

Anticancer Activity

Several studies have demonstrated the anticancer properties of related compounds. For instance, thiazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast) | 5.2 | Apoptosis induction |

| B | HeLa (cervical) | 3.8 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests have indicated effectiveness against a range of bacteria and fungi, which could be attributed to disruption of microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 20 µg/mL |

Case Studies

-

Case Study on Antitumor Effects :

A study published in the Journal of Medicinal Chemistry explored the effects of thiazole derivatives on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls. -

Antimicrobial Efficacy :

In a recent clinical trial, derivatives of this compound were tested against multi-drug resistant bacterial strains. Results showed a notable reduction in bacterial load in treated subjects, highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization of the piperazine and thiophene sulfonyl groups. Key intermediates include fluorophenyl-thiazole precursors and sulfonylated piperazine derivatives. Optimization focuses on:

- Temperature control : E.g., reflux conditions (80–100°C) for sulfonylation steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in nucleophilic substitutions .

- Catalysts : Triethylamine or DMAP for sulfonylation efficiency .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for thiazole (δ 7.5–8.0 ppm) and piperazine (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous thiazole-piperazine hybrids .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Structural activity comparison : Benchmark against analogs with similar thiazole/piperazine motifs (e.g., 5-(4-fluorophenyl)pyrazole derivatives ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Substituent variation : Modify the fluorophenyl (e.g., chloro, methyl) or thiophene sulfonyl groups to assess steric/electronic effects .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock. For example, thiazole-triazole analogs show binding to ATP pockets in cancer targets .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and controls .

- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., liver microsome assays) to rule out false negatives .

- Structural analogs : Compare with compounds like 5-((4-chlorophenyl)piperazinyl)thiazolo-triazol-6-ol, which show similar discrepancies due to solubility differences .

Q. What strategies mitigate metabolic instability in vivo for this compound?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .

- Salt formation : Hydrochloride salts improve solubility, as seen in piperazine-thiazole hybrids .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.